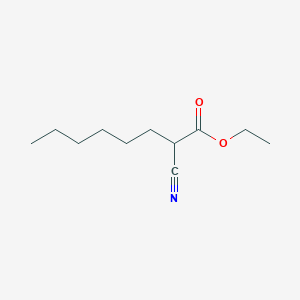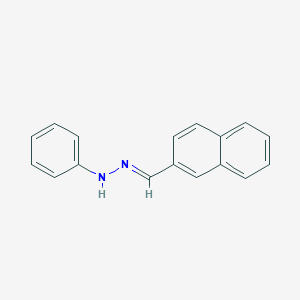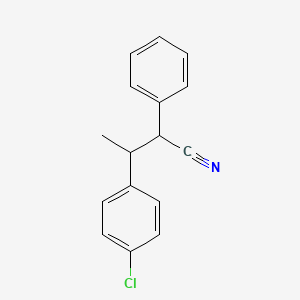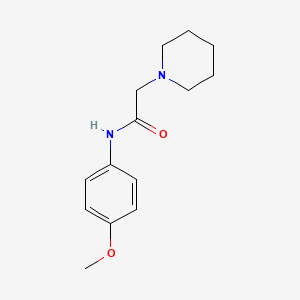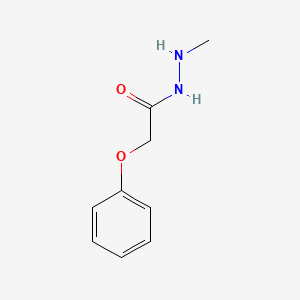
N'-methyl-2-phenoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-methyl-2-phenoxyacetohydrazide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.208 g/mol . It is known for its unique structure, which includes a phenoxy group attached to an acetohydrazide moiety. This compound is often used in early discovery research due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-2-phenoxyacetohydrazide typically involves the reaction of phenoxyacetic acid with hydrazine hydrate, followed by methylation. The reaction conditions often include:
Phenoxyacetic Acid and Hydrazine Hydrate Reaction: This step is usually carried out in an aqueous or alcoholic medium at elevated temperatures to form phenoxyacetohydrazide.
Methylation: The phenoxyacetohydrazide is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions to yield N’-methyl-2-phenoxyacetohydrazide.
Industrial Production Methods
While specific industrial production methods for N’-methyl-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted phenoxyacetohydrazides.
Scientific Research Applications
N’-methyl-2-phenoxyacetohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-methyl-2-phenoxyacetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of biochemical processes. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: A precursor in the synthesis of N’-methyl-2-phenoxyacetohydrazide.
Phenoxyacetohydrazide: The intermediate formed before methylation.
Methylhydrazine: A related compound with similar hydrazide functionality.
Uniqueness
N’-methyl-2-phenoxyacetohydrazide is unique due to its specific structure, which combines a phenoxy group with a methylated acetohydrazide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N'-methyl-2-phenoxyacetohydrazide |
InChI |
InChI=1S/C9H12N2O2/c1-10-11-9(12)7-13-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) |
InChI Key |
HOIQPLCLSHEJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


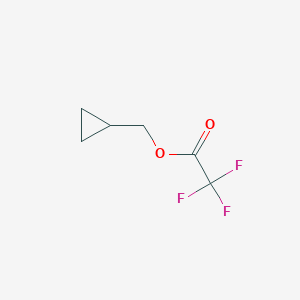

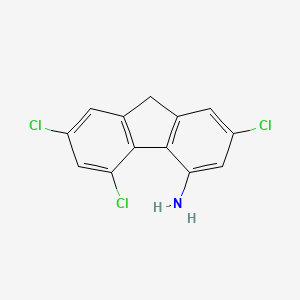
![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)
